molecular formula C14H12N2O6S B2672348 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid CAS No. 851176-29-9

2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid

Cat. No.: B2672348
CAS No.: 851176-29-9
M. Wt: 336.32
InChI Key: INLNBJCQDOWVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid typically involves the reaction of 4-nitrophenylbenzenesulfonamide with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature to accelerate the reaction and then cooled to precipitate the product, which is subsequently purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid is unique due to the presence of both the nitrophenyl and sulfonamido groups attached to an acetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[[4-(4-nitrophenyl)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c17-14(18)9-15-23(21,22)13-7-3-11(4-8-13)10-1-5-12(6-2-10)16(19)20/h1-8,15H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLNBJCQDOWVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.